Alisol A

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de l'Alisol A implique généralement l'extraction des rhizomes d'Alisma orientale. Le processus commence par le séchage et la pulvérisation des rhizomes, suivis par l'extraction à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite soumis à des techniques chromatographiques pour isoler l'this compound .

Méthodes de production industrielle

La production industrielle d'this compound implique des processus d'extraction et de purification à grande échelle. Les rhizomes sont récoltés, séchés et broyés en une poudre fine. La poudre est ensuite extraite à l'aide de solvants dans de grands réservoirs d'extraction. L'extrait brut est purifié par chromatographie sur colonne, et le produit final est obtenu par cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

L'Alisol A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés thérapeutiques .

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés pour oxyder l'this compound.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire l'this compound.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, tels que l'this compound 24-acétate et l'Alisol B 23-acétate. Ces dérivés présentent des propriétés pharmacologiques différentes et sont étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

- **

Applications De Recherche Scientifique

Cardiovascular Applications

Atherosclerosis Management

Recent studies have demonstrated that Alisol A plays a protective role against atherosclerosis. In an experiment involving ApoE-/- mice fed a high-fat diet, this compound was administered at a dosage of 150 mg/kg/day. The results indicated a significant reduction in the area of atherosclerotic plaques compared to control groups. The compound also exhibited protective effects on human aortic endothelial cells, inhibiting proliferation and promoting nitric oxide secretion, which is crucial for vascular health .

Mechanisms of Action

- Transcriptomics : Analysis revealed 4,086 differentially expressed genes after treatment with this compound, with notable suppression of inflammatory genes involved in the TNF signaling pathway.

- Molecular Docking : this compound showed low binding energy with TNF targets, suggesting potential therapeutic pathways for cardiovascular diseases .

Cancer Treatment

Colorectal Cancer

this compound has been shown to inhibit the progression of colorectal cancer by targeting the PI3K/Akt signaling pathway. In vitro studies indicated that treatment with this compound led to:

- Induction of apoptosis and pyroptosis in colorectal cancer cell lines (HCT-116 and HT-29).

- Suppression of cancer cell migration and increased sensitivity to cisplatin chemotherapy .

Nasopharyngeal Carcinoma

In another study focusing on nasopharyngeal carcinoma cells, this compound inhibited cell viability and proliferation while promoting apoptosis. Molecular docking simulations confirmed its interaction with YAP protein, further elucidating its anti-cancer mechanisms .

Neuroprotection

Cerebral Ischemia

this compound has demonstrated neuroprotective effects in models of cerebral ischemia. Treatment improved neurological deficits and cognitive functions in mice subjected to ischemic conditions. Key findings include:

- Reduction of inflammatory markers (IL-6 and IL-1β) associated with astrocyte and microglial activation.

- Enhancement of neuronal survival through modulation of the Bax/Bcl-2 ratio and upregulation of tight junction proteins in brain microvascular endothelial cells .

Metabolic Disorders

Obesity and Insulin Resistance

Research indicates that this compound can alleviate high-fat diet-induced obesity by improving lipid metabolism and reducing insulin resistance. In mouse models, it effectively decreased lipid levels and hepatic steatosis while enhancing liver function .

Summary Table of Applications

| Application Area | Key Findings | Mechanisms Involved |

|---|---|---|

| Cardiovascular Health | Inhibits atherosclerotic plaque formation; protects endothelial cells | Modulates TNF signaling; alters gene expression |

| Cancer Treatment | Induces apoptosis in colorectal cancer; enhances sensitivity to chemotherapy | Targets PI3K/Akt pathway; interacts with YAP protein |

| Neuroprotection | Improves outcomes in cerebral ischemia; reduces inflammation | Modulates AKT/GSK3β pathway; protects endothelial integrity |

| Metabolic Disorders | Reduces obesity-related complications; improves glucose metabolism | Enhances lipid metabolism; reduces insulin resistance |

Activité Biologique

Alisol A, a protostane triterpene derived from Alisma orientale, has garnered attention for its diverse biological activities, particularly in the fields of oncology and ophthalmology. This article explores the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is characterized by its unique triterpenoid structure, which contributes to its biological activity.

- Source : Extracted from the rhizome of Alisma orientale, a plant used in traditional Chinese medicine.

Anticancer Properties

This compound has demonstrated significant anticancer effects, particularly against breast cancer cells. Research indicates that it induces autophagy-dependent apoptosis in human triple-negative breast cancer (TNBC) cells (MDA-MB-231) through the generation of reactive oxygen species (ROS) and DNA damage.

Key Findings :

- Cell Proliferation Inhibition : this compound treatment (10-20 µM) resulted in a dose-dependent decrease in cell viability in MDA-MB-231 cells .

- Mechanisms of Action :

Table 1: Effects of this compound on MDA-MB-231 Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) | ROS Level (Relative Fluorescence Units) |

|---|---|---|---|

| 0 | 100 | 5 | 100 |

| 5 | 85 | 10 | 120 |

| 10 | 70 | 25 | 150 |

| 20 | 50 | 45 | 200 |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating cytokine production. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages.

Key Findings :

- Mechanism : Inhibition occurs via the MAPK/STAT3/NFκB signaling pathways, which are crucial in inflammatory responses .

- Potential Applications : These properties suggest a role for this compound in treating inflammatory diseases and conditions associated with chronic inflammation.

Ophthalmological Applications

Recent studies have highlighted the potential of this compound in treating macular edema (ME). The compound has been identified as a key active ingredient in Alisma orientale that can cross the blood-eye barrier.

Key Findings :

- Mechanism of Action : this compound mitigates ME primarily by regulating PI3K-AKT and MAPK pathways, with a focus on TNF-α inhibition .

- Experimental Validation : In vivo experiments using zebrafish models confirmed the efficacy of this compound in reducing ocular edema and angiogenesis .

Case Studies

- Breast Cancer Study : In a controlled laboratory setting, MDA-MB-231 cells treated with this compound exhibited significant reductions in proliferation and increased apoptosis rates compared to untreated controls. The study utilized flow cytometry for cell cycle analysis and ROS measurement to confirm these effects .

- Macular Edema Treatment : Research involving zebrafish models demonstrated that administration of this compound led to reduced retinal edema and inflammation markers, supporting its therapeutic potential for eye disorders .

Propriétés

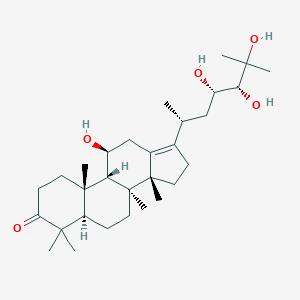

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOSJVWYGXOFRP-UNPOXIGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941738 | |

| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19885-10-0 | |

| Record name | Alisol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19885-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019885100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.